
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS: 84162-82-3) is a piperidine-based organic compound with the molecular formula C₁₄H₁₅F₂NO₂. It features a central piperidine ring substituted with a 2,4-difluorobenzoyl group at the 4-position and an acetyl group at the 1-position. This compound is utilized in life sciences research, particularly in the synthesis of bioactive molecules and enzyme inhibitors . Its structural framework, combining fluorinated aromatic moieties with a piperidine scaffold, makes it a valuable intermediate in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Preparation Methods
The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone typically involves the reaction of fluorobenzene with 1-acetyl-4-piperidinecarboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors (5-HT2). By acting as an antagonist, it inhibits the receptor’s activity, which can modulate various physiological processes, including mood regulation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural analogues of 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone vary in substituents on the benzoyl group, piperidine ring, or ethanone moiety. Key examples include:
Key Observations :
- Fluorination: The 2,4-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogues like 1-(4-benzoylpiperidin-1-yl)ethanone .
- Piperidine vs. Piperazine : Replacement of piperidine with piperazine (e.g., T67589) reduces lipophilicity, affecting blood-brain barrier penetration .
Metabolic Stability and Pathways
- Target Compound: Limited metabolic data exist, but its fluorinated aromatic ring likely resists oxidative degradation, a common issue in non-fluorinated analogues like iloperidone metabolites (e.g., O-dealkylation products) .
- Iloperidone Metabolites : Undergo extensive O-dealkylation and N-dealkylation, generating hydroxylated and deacetylated species with reduced CNS activity .
- Microbial Metabolism: Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to chiral alcohols (e.e. 95%), highlighting enzymatic interactions possible with similar ethanone derivatives .
Biological Activity
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 25519-77-1, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for its applications in medicinal chemistry, particularly as an antiproliferative agent.
- Molecular Formula : C14H16F2N2O
- Molecular Weight : 267.28 g/mol
- Structure : The compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an ethanone moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : It has shown promise in inhibiting cell proliferation in certain cancer cell lines.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.
Antiproliferative Activity
In studies assessing the antiproliferative effects of this compound, it was found to inhibit the growth of several cancer cell lines. The mechanism appears to be linked to the disruption of cellular signaling pathways critical for cell survival and proliferation.
Case Study: Antiproliferative Effects on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.3 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on tyrosinase and other enzymes involved in metabolic processes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis; inhibitors can have applications in skin whitening and anti-cancer therapies. The inhibition data for this compound is presented below:
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | 0.18 | Competitive |
This competitive inhibition suggests that the compound binds to the active site of tyrosinase, preventing substrate access.
Mechanistic Insights
Docking studies have provided insights into the binding modes of this compound with target enzymes. The structural analysis indicates strong interactions with key amino acids within the active sites, which may explain its potency as an inhibitor.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization involves:
- Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency in Friedel-Crafts-type reactions .
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Yield improvement : Column chromatography (e.g., n-hexane/EtOAc gradients) achieves >75% purity, with final yields reaching 78–84% .
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structural identity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Key signals include the acetyl group (δ ~2.11 ppm, singlet) and aromatic protons from the 2,4-difluorobenzoyl moiety (δ 7.51–8.07 ppm). Piperidine ring protons appear as multiplets between δ 1.57–4.60 ppm .
- HPLC : Retention times (e.g., 13.036 min with 95% peak area at 254 nm) and mobile phase gradients (e.g., methanol/buffer solutions) validate purity .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents or incomplete purification .
Advanced Research Questions
Q. How should researchers address contradictions in elemental analysis or spectral data during characterization?
Methodological Answer: Discrepancies often arise from:
- Incomplete purification : Repeat column chromatography or recrystallization.
- Residual solvents : Use high-vacuum drying or TGA to detect volatile impurities.
- Isomeric byproducts : Employ 2D-NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .
- Case example : A 0.5% deviation in carbon content may require repeating synthesis under strictly anhydrous conditions .
Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly in receptor binding studies?
Methodological Answer:
- In vitro assays :
- Dose-response curves : Test concentrations from 1 nM to 10 µM to determine EC₅₀/IC₅₀.
- Control experiments : Include known agonists/antagonists (e.g., 5-HT receptor ligands) to validate assay conditions .
Q. Which advanced structural elucidation techniques are critical for resolving stereochemical uncertainties?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and confirms piperidine ring conformation. For example, a related compound (2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone) was crystallized in a monoclinic system (space group P2₁/c) with bond angles confirming the acyl group orientation .
- DFT calculations : Compare experimental and computed IR/vibrational spectra to validate tautomeric forms.
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
Q. How can researchers ensure high purity (>99%) and monitor common contaminants during synthesis?
Methodological Answer:
- Analytical techniques :
- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with a limit of quantification (LOQ) <0.1%.
- GC-FID : Identifies volatile byproducts (e.g., acetyl chloride derivatives) .
- Purification protocols :
- Recrystallization : Use ethanol/water mixtures for optimal crystal formation.
- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for final polishing .
Properties
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-82-3 | |
Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84162-82-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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